molecular formula C23H17BrN2O2 B10980421 N-(3-bromophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

N-(3-bromophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B10980421
M. Wt: 433.3 g/mol
InChI Key: ZRDANYPJQTYYND-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound characterized by its complex aromatic structure This compound features a quinoline core substituted with a carboxamide group, a bromophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The introduction of the 3-bromophenyl and 3-methoxyphenyl groups can be achieved through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while methoxylation can be achieved using methanol in the presence of a catalyst.

    Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the quinoline derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium hydride (NaH)

Major Products

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups

    Reduction: Aminoquinoline derivatives

    Substitution: Quinoline derivatives with various substituents replacing the bromine atom

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its quinoline core is a common motif in many biologically active molecules, including antimalarial and anticancer agents. The presence of the bromophenyl and methoxyphenyl groups may enhance its binding affinity to specific biological targets, making it a promising candidate for further investigation.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its aromatic structure and functional groups may impart desirable characteristics for applications in electronics or photonics.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication or transcription. The bromophenyl and methoxyphenyl groups may enhance its binding affinity and specificity for certain targets, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)-2-phenylquinoline-4-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    N-(3-chlorophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide: Substitution of bromine with chlorine may alter its reactivity and binding properties.

    N-(3-bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide: Positional isomer with the methoxy group at the 4-position, potentially affecting its chemical and biological properties.

Uniqueness

N-(3-bromophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of a bromophenyl group and a methoxyphenyl group on the quinoline core may provide a balance of hydrophobic and electronic properties, enhancing its potential as a versatile compound in various applications.

Properties

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.3 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H17BrN2O2/c1-28-18-9-4-6-15(12-18)22-14-20(19-10-2-3-11-21(19)26-22)23(27)25-17-8-5-7-16(24)13-17/h2-14H,1H3,(H,25,27)

InChI Key

ZRDANYPJQTYYND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

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